1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide
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Overview
Description
This compound is a hybrid of indole and thiazole, two important heterocyclic moieties . Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Thiazole derivatives also exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds often involves multi-step reactions . For instance, a round-bottom flask can be charged with a mixture of various reagents in a specific solvent . The synthesized compounds are then characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like 1H, 13C-NMR, IR, and HRMS spectrum analysis . The NMR spectra can provide information about the types and numbers of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds can be complex and involve multiple steps . The Huckel charge distribution on the thiazole ring and the substituents at different positions can affect the therapeutic outcome of substituted thiazole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can be determined using various techniques . For instance, the melting point can be determined, and the NMR spectra can provide information about the types and numbers of atoms in the molecule .Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . This interaction often involves the compound binding to its target receptor, which can lead to changes in the receptor’s function and subsequently result in the observed biological activity.
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The affected pathways and their downstream effects would depend on the specific biological activity being exhibited by the compound.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could potentially include changes in cell signaling, gene expression, or enzymatic activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[2-(1H-indol-2-yl)-1,3-thiazole-4-carbonyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c19-16(23)11-5-7-22(8-6-11)18(24)15-10-25-17(21-15)14-9-12-3-1-2-4-13(12)20-14/h1-4,9-11,20H,5-8H2,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTYVYSJUAXIOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CSC(=N2)C3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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